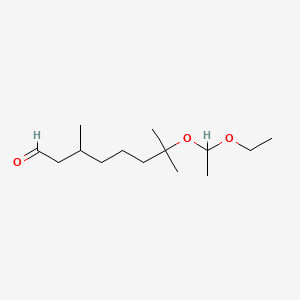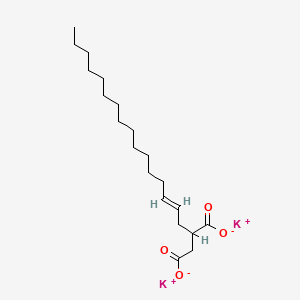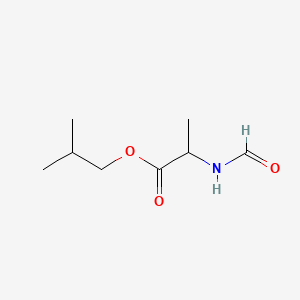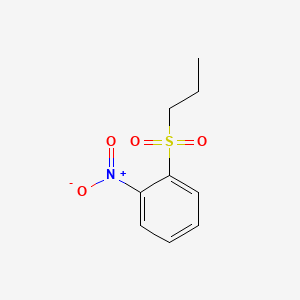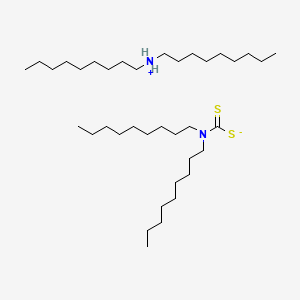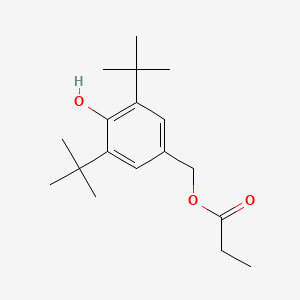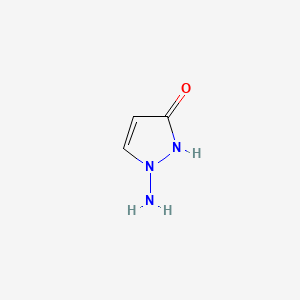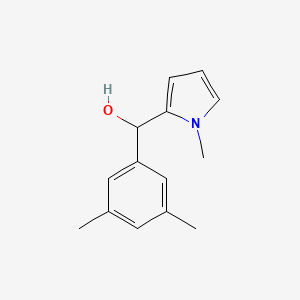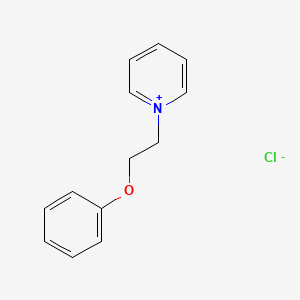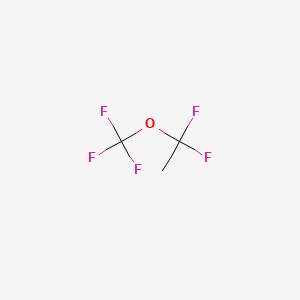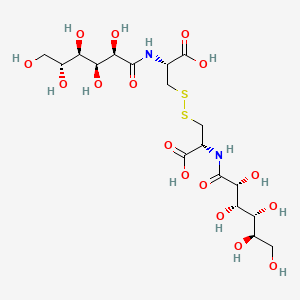
N,N'-Di-D-gluconoyl-L-cystine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Di-D-gluconoyl-L-cystine is a compound with the molecular formula C18H32N2O16S2 and a molecular weight of 596.58 g/mol . It is characterized by the presence of two gluconoyl groups attached to a cystine backbone. This compound is notable for its unique structure, which includes multiple hydroxyl groups, carboxylic acids, and a disulfide bond .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-D-gluconoyl-L-cystine typically involves the reaction of L-cystine with D-gluconic acid or its derivatives. The reaction conditions often include the use of a suitable solvent, such as water or an alcohol, and may require the presence of a catalyst or a coupling agent to facilitate the formation of the gluconoyl-cystine linkage .
Industrial Production Methods
Industrial production of N,N’-Di-D-gluconoyl-L-cystine may involve large-scale fermentation processes to produce D-gluconic acid, followed by chemical synthesis to attach the gluconoyl groups to L-cystine. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .
化学反应分析
Types of Reactions
N,N’-Di-D-gluconoyl-L-cystine can undergo various chemical reactions, including:
Oxidation: The disulfide bond in the compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters or ethers.
科学研究应用
N,N’-Di-D-gluconoyl-L-cystine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in redox biology and as a potential antioxidant.
Medicine: Investigated for its potential therapeutic effects, including its antioxidant properties and its role in cellular protection.
作用机制
The mechanism of action of N,N’-Di-D-gluconoyl-L-cystine involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in further redox reactions. This property makes it a potential antioxidant, capable of neutralizing reactive oxygen species and protecting cells from oxidative damage . The molecular targets and pathways involved include the glutathione pathway and other cellular redox systems .
相似化合物的比较
Similar Compounds
L-cystine: A dimer of cysteine with a disulfide bond, lacking the gluconoyl groups.
D-gluconic acid: A simple sugar acid derived from glucose, lacking the cystine backbone.
N-acetylcysteine: A derivative of cysteine with an acetyl group, used as a mucolytic agent and antioxidant.
Uniqueness
N,N’-Di-D-gluconoyl-L-cystine is unique due to its combination of gluconoyl groups and a cystine backbone, which imparts distinct chemical and biological properties. Its ability to participate in redox reactions and its potential antioxidant properties set it apart from other similar compounds .
属性
CAS 编号 |
94231-92-2 |
|---|---|
分子式 |
C18H32N2O16S2 |
分子量 |
596.6 g/mol |
IUPAC 名称 |
(2R)-3-[[(2R)-2-carboxy-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethyl]disulfanyl]-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H32N2O16S2/c21-1-7(23)9(25)11(27)13(29)15(31)19-5(17(33)34)3-37-38-4-6(18(35)36)20-16(32)14(30)12(28)10(26)8(24)2-22/h5-14,21-30H,1-4H2,(H,19,31)(H,20,32)(H,33,34)(H,35,36)/t5-,6-,7+,8+,9+,10+,11-,12-,13+,14+/m0/s1 |
InChI 键 |
OQQHNGGTYYWCOD-WXSNFLDLSA-N |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C(=O)NC(CSSCC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O)C(=O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


